molecular formula C11H11FO2 B135662 (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran CAS No. 129050-26-6

(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Cat. No.: B135662
CAS No.: 129050-26-6
M. Wt: 194.20 g/mol
InChI Key: GVZDIJGBXSDSEP-NFJWQWPMSA-N
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Description

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorine atom, an epoxide ring, and a chromene backbone, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene typically involves the use of chiral catalysts and reagents to ensure the desired stereochemistry. One common method involves the epoxidation of a suitable precursor, such as a fluoro-substituted chromene, using a chiral epoxidizing agent. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to maintain the integrity of the chiral centers.

Industrial Production Methods

In an industrial setting, the production of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired product. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

    ®-6-fluoro-3,4-dihydro-2H-chromene: Lacks the epoxide ring but shares the chromene backbone and fluorine substitution.

    ®-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene: Similar structure but without the fluorine atom.

Uniqueness

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is unique due to the presence of both the fluorine atom and the epoxide ring, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["2,3-epoxypropyl trifluoromethanesulfonate", "4-hydroxycoumarin", "potassium carbonate", "6-fluoro-2-naphthol", "palladium acetate", "triethylamine", "toluene", "methanol", "water"], "Reaction": ["Step 1: Treatment of 4-hydroxycoumarin with 2,3-epoxypropyl trifluoromethanesulfonate and potassium carbonate in toluene at reflux temperature to yield (R)-6-fluoro-4-(2,3-epoxypropoxy)-4H-chromene.", "Step 2: Conversion of (R)-6-fluoro-4-(2,3-epoxypropoxy)-4H-chromene to (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene using palladium acetate and triethylamine as catalysts in methanol at room temperature.", "Step 3: Isolation of the desired product by filtration and washing with water."]}

CAS No.

129050-26-6

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

(2R)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1

InChI Key

GVZDIJGBXSDSEP-NFJWQWPMSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1C3CO3

SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

129050-26-6
197706-50-6

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

2S)-2-((2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)oxirane;  (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-Benzopyran; 

Origin of Product

United States

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